Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Description
Significance of Methyl Benzoate (B1203000) Derivatives in Fine Chemical Synthesis
Methyl benzoate and its derivatives are a cornerstone in the field of fine chemical synthesis. mdpi.com Methyl benzoate itself, an ester formed from the condensation of methanol (B129727) and benzoic acid, is utilized in perfumery for its pleasant scent and also serves as a solvent. atamanchemicals.combookfere.comwikipedia.org Its derivatives, however, possess a much broader scope of application.
These compounds act as crucial intermediates in the synthesis of a variety of complex organic molecules. bookfere.com For instance, substituted methyl benzoates are precursors in the production of pharmaceuticals, such as the antitumor drug pemetrexed (B1662193) disodium. mdpi.com The ester functional group can be readily hydrolyzed or transformed, while the aromatic ring can be further functionalized. Research into new catalytic methods, including the use of solid acid catalysts and deep eutectic solvents, aims to make the synthesis of these important intermediates more efficient and environmentally friendly. mdpi.comrsc.org The versatility and reactivity of methyl benzoate derivatives secure their role as essential components in both industrial and laboratory-scale organic synthesis. atamanchemicals.combookfere.com
Overview of Bromomethyl and Dinitro Substituents in Aromatic Systems
The functionality of a substituted benzoate is largely defined by the nature of its substituents. In the case of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, the bromomethyl and dinitro groups confer specific and powerful reactivity.
Bromomethyl Group (-CH₂Br): The bromomethyl group is a highly reactive functional handle. It is introduced via reactions like side-chain bromination. google.com This group makes the compound an excellent alkylating agent, capable of reacting with various nucleophiles. This reactivity is central to its use in synthesis, for example, in the coupling reaction with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form a precursor to Lenalidomide. google.com The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Dinitro Groups (-NO₂): Nitro groups are strong electron-withdrawing substituents. nih.gov Their presence on an aromatic ring has several significant effects:
Electronic Deactivation: They strongly deactivate the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, making reactions like further nitration or halogenation require harsh conditions. nih.govsurendranatheveningcollege.com
Directing Effects: The deactivation is most pronounced at the ortho and para positions relative to the nitro groups. Consequently, any potential electrophilic attack is directed to the meta positions. nih.govrutgers.edu In a dinitro-substituted ring, this deactivation is amplified. stackexchange.com
Activation towards Nucleophilic Substitution: Conversely, the strong electron-withdrawing nature of nitro groups activates the aromatic ring for nucleophilic aromatic substitution, particularly when the nitro groups are ortho or para to a leaving group. surendranatheveningcollege.com
Increased Acidity: The electron-withdrawing effect can increase the acidity of protons on adjacent carbons or other functional groups.
The combination of a reactive bromomethyl group with the powerful electronic influence of two nitro groups makes polyfunctionalized compounds like this compound highly reactive and specific in their chemical behavior.
Current Research Landscape Pertaining to Polyfunctionalized Benzoates
The current research involving polyfunctionalized benzoates is focused on their application as intermediates in the synthesis of complex molecular targets. These highly functionalized molecules serve as pivotal building blocks due to the distinct reactivity of each substituent.
One major area of research is in pharmaceutical synthesis. For example, methyl 2-(bromomethyl)-3-nitrobenzoate and its dinitro analogue are key intermediates in various patented processes for synthesizing Lenalidomide, a derivative of thalidomide (B1683933) used in treating multiple myeloma. google.com The synthesis involves the reaction of the bromomethyl group with an amine, followed by reduction of the nitro group to an amine, which is then cyclized.
Another research avenue explores the synthesis of other biologically active compounds. For instance, substituted methyl dinitrobenzoates are used as intermediates in the preparation of isocoumarins. nih.gov Furthermore, the unique properties of substituted benzoates are being harnessed to create novel materials, such as functionalized ionic liquids, which can act as both solvents and catalysts in organic reactions. researchgate.net The study of the crystal structures of these polyfunctionalized molecules, like methyl 2-methyl-3,5-dinitrobenzoate, provides insight into their molecular geometry and intermolecular interactions, which can influence their reactivity and material properties. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 153754-31-5 | matrixscientific.comsynquestlabs.comchemnet.com |
| Molecular Formula | C₉H₇BrN₂O₆ | matrixscientific.comchemnet.com |
| Molecular Weight | 319.07 g/mol | matrixscientific.comchemnet.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMRDHUKBJZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696352 | |
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153754-31-5 | |
| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Bromomethyl 3,5 Dinitrobenzoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, suggests a straightforward synthetic pathway. The primary disconnection involves the carbon-bromine bond of the bromomethyl group. This bond can be retrosynthetically cleaved to reveal a methyl group, leading to the immediate precursor, Methyl 2-methyl-3,5-dinitrobenzoate. This transformation is a standard forward synthetic step known as benzylic bromination.
Further deconstruction of Methyl 2-methyl-3,5-dinitrobenzoate points to a disconnection of the ester functional group. This leads back to 2-methyl-3,5-dinitrobenzoic acid and methanol (B129727), indicating that an esterification reaction is a key step in the synthesis. The synthesis of 2-methyl-3,5-dinitrobenzoic acid itself can be envisioned from a simpler, commercially available starting material such as o-toluic acid through an electrophilic aromatic substitution reaction, specifically nitration.
Synthesis of Precursors and Key Intermediates
The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.
The direct precursor to the final product is Methyl 2-methyl-3,5-dinitrobenzoate. This intermediate is typically synthesized through the esterification of 2-methyl-3,5-dinitrobenzoic acid. The reaction is commonly carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. nih.gov
The synthesis of 2-methyl-3,5-dinitrobenzoic acid is achieved by the nitration of o-toluic acid. This reaction involves treating o-toluic acid with a mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the desired dinitro product.
| Reaction Step | Starting Material | Reagents | Key Conditions | Product |
| Nitration | o-Toluic Acid | HNO₃, H₂SO₄ | Ice-chilled, then reflux at 373 K | 2-Methyl-3,5-dinitrobenzoic acid |
| Esterification | 2-Methyl-3,5-dinitrobenzoic acid | Methanol, H₂SO₄ (catalyst) | Reflux for 5 hours | Methyl 2-methyl-3,5-dinitrobenzoate |
This table provides a summary of the synthesis of the key precursor, Methyl 2-methyl-3,5-dinitrobenzoate.
In the presented synthetic route starting from o-toluic acid, the methyl group is already in the desired ortho position relative to the carboxylic acid. Therefore, a specific ortho-methylation step is not required. Should a synthetic strategy begin with a non-methylated precursor like 3,5-dinitrobenzoic acid, the introduction of a methyl group at the ortho position would be a challenging transformation due to the deactivating nature of the nitro groups and the steric hindrance. Such a step is not a common or efficient route for this particular synthesis.
Selective Bromination Approaches
The final step in the synthesis of this compound is the selective bromination of the methyl group of Methyl 2-methyl-3,5-dinitrobenzoate.
The most common and effective method for the selective bromination of a benzylic methyl group is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator. This method is highly selective for the side chain over the aromatic ring, especially when the ring is deactivated by electron-withdrawing groups like nitro groups.
The reaction is typically carried out by refluxing a solution of Methyl 2-methyl-3,5-dinitrobenzoate and NBS in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile. A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is added to start the reaction. The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical which then abstracts a hydrogen atom from the benzylic methyl group, leading to the formation of the desired product.
| Parameter | Description |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Radical Initiator | 2,2'-azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile |
| Conditions | Reflux |
This table outlines the typical conditions for the side-chain bromination using N-bromosuccinimide.
While radical-initiated side-chain bromination with NBS is the predominant method, research into catalytic systems for directed bromination exists. However, for the specific transformation of a methyl group on a dinitro-substituted benzene (B151609) ring, the radical pathway is generally more efficient and selective. Catalytic approaches often involve transition metals and are more commonly employed for C-H activation and bromination of unactivated positions or for directing bromination to specific sites on a complex molecule. For the synthesis of this compound, the well-established Wohl-Ziegler conditions remain the most practical and widely used approach.
Regioselectivity and Control in Bromination Reactions
The conversion of the methyl group on the precursor, methyl 2-methyl-3,5-dinitrobenzoate, to a bromomethyl group is a critical step that demands high regioselectivity. The goal is to substitute a hydrogen atom on the benzylic carbon (the carbon adjacent to the aromatic ring) without initiating an electrophilic aromatic substitution on the ring itself. This is achieved through a free radical bromination mechanism, commonly known as the Wohl-Ziegler reaction.
The reagent of choice for this transformation is N-bromosuccinimide (NBS). chemicalbook.comgoogle.comscientificupdate.com NBS is preferred because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring the radical pathway over the ionic, electrophilic pathway. scientificupdate.com The reaction is typically initiated by a radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN), or by photochemical means (UV light). chemicalbook.comgla.ac.ukgla.ac.uk
The selectivity for benzylic bromination is primarily due to the stability of the benzylic radical intermediate that is formed. chemistrysteps.com The abstraction of a benzylic hydrogen by a bromine radical creates a radical that is stabilized by resonance with the adjacent aromatic ring. This lowers the activation energy for this process compared to the abstraction of hydrogens from other positions or addition to the aromatic ring. chemistrysteps.com
Control of the reaction is paramount to prevent side reactions, such as over-bromination which would yield a dibromomethyl product. scientificupdate.com This is managed by the slow and controlled generation of bromine radicals. scientificupdate.com The use of non-polar solvents like carbon tetrachloride or acetonitrile is also common in these reactions. chemicalbook.comgoogle.com The presence of two electron-withdrawing nitro groups on the aromatic ring further deactivates it towards electrophilic attack, thereby enhancing the selectivity for the desired benzylic bromination. uomustansiriyah.edu.iqlibretexts.org
| Parameter | Condition/Reagent | Purpose |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to favor radical substitution. |
| Initiator | AIBN or UV Light | Generates initial bromine radicals to start the chain reaction. |
| Solvent | Acetonitrile, Carbon Tetrachloride | Non-polar solvents that facilitate the radical mechanism. |
| Substrate Feature | Electron-withdrawing groups (NO₂) | Deactivates the aromatic ring against electrophilic attack. |
Regioselective Dinitration Protocols
Achieving the 3,5-dinitro substitution pattern on the aromatic ring requires a deep understanding of the directing effects of the substituents already present. The synthesis typically starts from a precursor like 2-methylbenzoic acid or its methyl ester, which is then subjected to nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid.
The introduction of two nitro groups in a 1,2,3,5-tetrasubstituted pattern is a result of the cumulative directing effects of the substituents. Starting with a molecule like 2-methylbenzoic acid, the first nitration is directed by both the methyl group and the carboxylic acid group. The second nitration is then directed by the three existing substituents. While sometimes perceived as sequential, the dinitration can often be performed in a single step by using forcing conditions, where the regiochemistry is still governed by the same principles.
For a stepwise consideration, the initial nitration of a 2-substituted toluene (B28343) derivative is directed to the positions ortho and para to the activating methyl group and meta to the deactivating group. The second nitro group is then introduced, with its position determined by the now more complexly substituted ring. The strong deactivating nature of the first nitro group, combined with the other substituents, ultimately funnels the second nitro group into the remaining available and least deactivated position, leading to the 3,5-dinitro product.
The term stereocontrol in this context refers to achieving the correct constitutional isomer, i.e., regiocontrol. Optimization of reaction conditions is critical for maximizing the yield of the desired 3,5-dinitro isomer and minimizing byproducts. Key parameters include temperature, reaction time, and the concentration of the nitrating mixture.
Temperature: Nitration reactions are highly exothermic. echemi.com Maintaining a low temperature, typically between 0 and 10 °C, is essential to control the reaction rate, prevent over-nitration (the formation of trinitro-compounds), and reduce the formation of undesired isomers. echemi.comrsc.org
Nitrating Agent: A mixture of concentrated sulfuric acid and concentrated nitric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺). rsc.orgcerritos.edu The ratio and concentration of these acids can be adjusted to control the reactivity.
Reaction Time: The duration of the reaction must be sufficient to allow for dinitration to occur but short enough to prevent degradation or the formation of byproducts. Progress is often monitored by techniques like Thin Layer Chromatography (TLC). nih.gov
The regiochemical outcome of the dinitration is a classic example of the directing effects of substituents in electrophilic aromatic substitution. rsc.org The substituents on the precursor ring guide the incoming electrophile (NO₂⁺) to specific positions.
Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring, making it more reactive towards electrophiles, and stabilizes the intermediates for substitution at the positions ortho and para to it. msu.eduminia.edu.eg
Carboxyl (-COOH) or Methyl Ester (-COOCH₃) Group: These are deactivating groups and meta-directors. echemi.comrsc.org They withdraw electron density from the ring, making it less reactive, and direct incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon of the carbonyl group. uomustansiriyah.edu.iqlibretexts.org
In a precursor like methyl 2-methylbenzoate, the methyl group directs incoming electrophiles to positions 3 and 5 (position 1 being the attachment point of the ester, and the other ortho/para positions being occupied or sterically hindered). The methyl ester group directs to position 5. Both groups, therefore, direct to position 5, making it the most favorable site for the first nitration. Once a nitro group is at position 5, the ring is significantly more deactivated. The second nitration is then directed by all three groups. The two deactivating groups (ester and nitro) direct the second nitro group to position 3, which is also an activated position relative to the methyl group, thus securing the 3,5-dinitration pattern.
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -CH₃ | Activating | Ortho, Para | Increases rate of substitution |
| -COOCH₃ | Deactivating | Meta | Decreases rate of substitution |
| -NO₂ | Deactivating | Meta | Strongly decreases rate of substitution |
Esterification Reactions for Methyl Benzoate (B1203000) Formation
Fischer Esterification: This is a classic and widely used method for producing esters. rug.nl It involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester product, a large excess of the alcohol (in this case, methanol) is often used. masterorganicchemistry.com Alternatively, water, the other product of the reaction, can be removed as it forms. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com
A typical procedure involves refluxing the carboxylic acid (e.g., 2-methyl-3,5-dinitrobenzoic acid) in methanol with a catalytic amount of sulfuric acid for several hours. nih.gov Upon cooling, the ester product often crystallizes out of the solution. prepchem.com
Alternative Methods: While Fischer esterification is robust, other methods exist for ester formation, which can be advantageous for substrates that are sensitive to strong acids or are sterically hindered.
Dicyclohexylcarbodiimide (DCC) Coupling: This method uses DCC as a coupling agent to activate the carboxylic acid. Dimethylaminopyridine (DMAP) is often added as a catalyst. This reaction is typically carried out under mild, neutral conditions at room temperature. It is particularly useful for complex molecules but generates dicyclohexylurea as a byproduct, which must be removed.
Reaction with Alkyl Halides: Carboxylic acids can be converted to their carboxylate salts with a base, which can then react with an alkyl halide (like methyl iodide) in an SN2 reaction to form the ester. This method is less common for simple methyl esters due to the availability and efficiency of Fischer esterification.
Maintaining Functional Group Integrity During Esterification
The synthesis of this compound presents a distinct chemical challenge: the conversion of a carboxylic acid to a methyl ester while preserving the reactive bromomethyl group and the strongly electron-withdrawing nitro groups. The synthetic strategy often involves the esterification of 2-methyl-3,5-dinitrobenzoic acid followed by radical bromination, as the bromomethyl group is sensitive to conditions typically used in classical esterification.
However, if the synthetic route requires the esterification of 2-(bromomethyl)-3,5-dinitrobenzoic acid itself, harsh conditions like the traditional Fischer-Speier esterification (refluxing in methanol with a strong acid catalyst like H₂SO₄) are generally avoided. nih.gov Such conditions could lead to unwanted side reactions, including solvolysis of the benzylic bromide with the methanol solvent.
To circumvent these issues, milder, contemporary esterification methods are employed to ensure the integrity of the bromomethyl moiety. One of the most effective methods is the Steglich esterification . This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgresearchgate.net
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (methanol). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide which is then readily converted to the desired ester by the alcohol. organic-chemistry.org This method is advantageous as it proceeds under mild, often room-temperature, conditions, thus preserving acid-sensitive functional groups like the benzylic bromide. commonorganicchemistry.com
Other potential mild methods include alkylation of the carboxylate salt with a methylating agent like iodomethane or dimethyl sulfate, or the use of trimethylsilyldiazomethane (TMS-CHN₂). commonorganicchemistry.com However, these methods carry their own challenges, such as the potential for competing alkylation at other nucleophilic sites.
Synthesis Optimization and Process Intensification
Assuming a two-step synthesis from 2-methyl-3,5-dinitrobenzoic acid, yield enhancement strategies must address both the initial esterification and the subsequent bromination.
Esterification Step: For the acid-catalyzed esterification of the precursor 2-methyl-3,5-dinitrobenzoic acid, Le Chatelier's principle is key. Using a large excess of methanol not only serves as the solvent but also drives the reaction equilibrium towards the product, maximizing the yield. nih.govprepchem.com Optimization of reaction parameters such as temperature and catalyst loading is also critical. For instance, studies on the esterification of similar dinitrobenzoic acids have demonstrated yields as high as 92% by carefully controlling these variables. prepchem.com
| Starting Material | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-methyl-3,5-dinitrobenzoic acid | Fischer Esterification | MeOH, H₂SO₄ (cat.), Reflux 5h | 69.3% | nih.gov |
| 3,5-dinitrobenzoic acid | Fischer Esterification | MeOH (large excess), H₂SO₄, Reflux 26h | 92% | prepchem.com |
Achieving a high purity profile for this compound is paramount. The primary method for purification of the final product and its intermediates is recrystallization . illinois.edu The choice of solvent is critical; for dinitrobenzoate esters, solvents like chloroform (B151607) or ethanol-water mixtures have proven effective. nih.gov The process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. This process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor. illinois.edu
Washing the isolated solid with appropriate cold solvents (e.g., methanol, water) is another key step to remove residual reagents and soluble impurities. nih.govprepchem.com
Throughout the synthesis, analytical techniques are employed to monitor reaction progress and assess purity. Thin-layer chromatography (TLC) is a rapid and effective tool for qualitative analysis during the reaction, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity and impurity profiles. prepchem.com
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. wordpress.com Key areas for improvement include solvent choice, reagent selection, and process technology.
Safer Solvents and Reagents : The classical Wohl-Ziegler bromination reaction often employs hazardous chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.net Green chemistry principles advocate for replacing such toxic and ozone-depleting substances with more environmentally benign alternatives like acetonitrile or even solvent-free systems. researchgate.netcolab.ws Furthermore, replacing chemical radical initiators (e.g., AIBN) with photochemical activation using visible light can provide a safer and cheaper alternative. colab.wsbohrium.com
Atom Economy and Waste Reduction : The use of NBS is itself a greener alternative to using elemental bromine (Br₂), which is highly toxic and difficult to handle. wordpress.com However, NBS still generates succinimide as a byproduct. Optimizing reactions to use catalytic amounts of reagents where possible and avoiding large molar excesses of any reagent improves atom economy and minimizes waste. acsgcipr.org
Process Intensification : Modern chemical manufacturing is moving towards continuous flow chemistry using microreactors . cetjournal.itfrontiersin.org This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and precise control over reaction parameters. bme.huresearchgate.net Implementing the synthesis in a microreactor system can lead to higher yields, improved product purity, and reduced energy consumption, aligning perfectly with the principles of process intensification and green engineering. frontiersin.orgmdpi.com
| Principle | Conventional Method | Greener Alternative | Reference |
|---|---|---|---|
| Safer Solvents | Carbon Tetrachloride (for bromination) | Acetonitrile, Ethyl Acetate, or solvent-free | researchgate.netcolab.ws |
| Energy Efficiency | Thermal initiation (AIBN) | Photochemical initiation (Visible Light) | bohrium.com |
| Process Safety & Control | Batch Reactor | Continuous Flow Microreactor | cetjournal.itresearchgate.net |
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group attached to the benzene ring is a benzylic halide. This position is highly susceptible to nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize the transition state.
Intermolecular Nucleophilic Substitutions (e.g., with N-, O-, S-, C-nucleophiles)
The benzylic carbon of the bromomethyl group is a strong electrophilic center, readily attacked by a wide variety of nucleophiles in classic SN2 reactions. The bromide ion is an excellent leaving group, facilitating these transformations.
N-Nucleophiles: Amines, amides, and other nitrogen-containing compounds react readily to form new carbon-nitrogen bonds. For instance, primary and secondary amines can be alkylated to produce the corresponding secondary and tertiary amines. A notable application of a similar compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is in the synthesis of lenalidomide, where it reacts with 3-aminopiperidine-2,6-dione (B110489).
O-Nucleophiles: Oxygen-based nucleophiles such as alkoxides, phenoxides, and carboxylates can displace the bromide to form ethers and esters, respectively. Reactions with hydroxide ions or water would lead to the formation of the corresponding benzyl alcohol.
S-Nucleophiles: Thiolates and other sulfur nucleophiles are excellent partners for substitution reactions with benzylic bromides, leading to the formation of thioethers.
C-Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon framework of the molecule.
The table below summarizes representative intermolecular nucleophilic substitution reactions.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |
| N-Nucleophile | Primary Amine | R-NH₂ | Secondary Amine |
| O-Nucleophile | Alkoxide | R-O⁻Na⁺ | Ether |
| S-Nucleophile | Thiolate | R-S⁻Na⁺ | Thioether |
| C-Nucleophile | Enolate | Na⁺⁻CH(CO₂Et)₂ | Diethyl malonate derivative |
Intramolecular Cyclization Reactions
The strategic positioning of the bromomethyl and methyl ester groups on the aromatic ring allows for the possibility of intramolecular cyclization reactions. While the methyl ester itself is not sufficiently nucleophilic, its hydrolysis to the corresponding carboxylate under basic conditions creates a potent internal nucleophile.
This carboxylate can then readily attack the adjacent electrophilic bromomethyl carbon via an intramolecular SN2 reaction. This process results in the formation of a new heterocyclic ring system, specifically a dinitro-substituted 3,4-dihydroisocoumarin. This transformation is a powerful method for constructing complex cyclic structures from acyclic precursors.
Influence of the Nitro Groups on Bromomethyl Reactivity
The two nitro groups on the aromatic ring exert a profound electronic influence on the reactivity of the bromomethyl group. Nitro groups are potent electron-withdrawing groups, acting through both the inductive effect (-I) and the resonance effect (-M).
This strong electron withdrawal has two major consequences for nucleophilic substitution at the benzylic carbon:
Increased Electrophilicity: The nitro groups pull electron density away from the aromatic ring and, by extension, from the benzylic carbon of the bromomethyl group. This makes the carbon atom significantly more electron-deficient (more electrophilic) and therefore more susceptible to attack by nucleophiles.
Stabilization of the SN2 Transition State: In an SN2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group, resulting in a buildup of negative charge. Electron-withdrawing groups, such as nitro groups, can delocalize and stabilize this developing negative charge in the transition state. nih.govstackexchange.com This stabilization lowers the activation energy of the reaction, leading to a significant increase in the reaction rate compared to an unsubstituted benzyl bromide. stackexchange.com
Conversely, the electron-withdrawing nature of the nitro groups would destabilize the formation of a benzylic carbocation, making an SN1-type mechanism highly unfavorable. Therefore, nucleophilic substitutions at the bromomethyl moiety of this compound proceed almost exclusively through an SN2 pathway.
Reactions Involving the Dinitro Aromatic System
The dinitroaromatic core of the molecule is electron-deficient and offers distinct avenues for chemical transformation, primarily involving the reduction of the nitro groups or direct nucleophilic attack on the ring.
Reduction of Nitro Groups to Amino Groups
The reduction of aromatic nitro groups to primary amino groups is a fundamental and highly reliable transformation in organic synthesis. uctm.edu This conversion dramatically alters the electronic properties of the aromatic ring, transforming the strongly electron-withdrawing nitro groups into strongly electron-donating amino groups.
Several methods are effective for the reduction of both nitro groups on this compound to yield the corresponding diamino derivative.
| Method | Reagents | Typical Conditions |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure |
| Metal/Acid Reduction | Tin (Sn) or Iron (Fe) | Concentrated Hydrochloric Acid (HCl) |
| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium (B1175870) formate | Pd/C catalyst, alcoholic solvent |
Catalytic hydrogenation is often preferred due to its clean nature and high yields, while metal-in-acid reductions provide a classic and robust alternative. researchgate.netgoogle.comresearchgate.net
Reactions with Strong Bases and Anionic Species
The highly electron-deficient nature of the 3,5-dinitrobenzoate (B1224709) ring makes it susceptible to attack by strong bases and other anionic nucleophiles.
Meisenheimer Complex Formation: In the presence of strong bases like alkoxides or hydroxides, nucleophilic addition to the aromatic ring can occur. rsc.org This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.comscribd.com These complexes are often highly colored and can be transient intermediates in nucleophilic aromatic substitution (SNAr) reactions or, in some cases, stable and isolable salts. For methyl 3,5-dinitrobenzoate, kinetic studies with hydroxide ions have shown evidence for competitive nucleophilic attack at both the aryl carbon atoms and the carbonyl carbon of the ester. rsc.org
Saponification of the Ester: A common reaction involving esters and strong bases, such as sodium hydroxide, is ester hydrolysis, also known as saponification. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group. This leads to the cleavage of the acyl-oxygen bond, resulting in the formation of a carboxylate salt (sodium 2-(bromomethyl)-3,5-dinitrobenzoate) and methanol. quora.comlumenlearning.com Subsequent acidification of the reaction mixture would protonate the carboxylate to yield the corresponding carboxylic acid.
An exploration into the chemical behavior of this compound reveals a compound rich in potential for synthetic transformations. The strategic placement of a reactive benzylic bromide, an ester functional group, and electron-withdrawing nitro groups on an aromatic ring provides multiple sites for chemical modification. This article delves into the theoretical and potential reactivity of this compound, focusing on rearrangement reactions, transformations of its methyl ester functionality, its prospective role in multicomponent and cascade reactions, and its utility in catalytic transformations.
Mechanistic Investigations of Key Reactions
Elucidation of Reaction Pathways for Bromomethyl Substitutions
The bromomethyl group at the 2-position of the benzene (B151609) ring is a primary site for nucleophilic substitution reactions. The mechanism of these substitutions is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.
The presence of two strongly electron-withdrawing nitro groups at the 3 and 5-positions significantly impacts the reactivity of the bromomethyl group. These groups deactivate the aromatic ring towards electrophilic substitution but can influence the stability of transition states in nucleophilic substitution at the benzylic position.
The substitution of the bromine atom by a nucleophile (Nu⁻) can proceed through a direct displacement (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom of the bromomethyl group, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the breaking of the carbon-bromine bond.
Table 1: Proposed SN2 Mechanism for Bromomethyl Substitution
| Step | Description |
| 1 | Approach of the nucleophile to the electrophilic carbon of the bromomethyl group. |
| 2 | Formation of a pentacoordinate transition state with the nucleophile and the leaving group (Br⁻) partially bonded to the carbon atom. |
| 3 | Departure of the bromide ion, leading to the formation of the substituted product. |
The rate of this reaction is expected to be sensitive to the steric hindrance around the reaction center and the strength of the nucleophile.
Mechanisms of Nitro Group Reductions and Aromatic Transformations
The reduction of the nitro groups on the aromatic ring is a significant transformation that can lead to a variety of products, including amines, hydroxylamines, and azo compounds. wikipedia.org The specific product obtained depends on the reducing agent and the reaction conditions.
Commonly, the reduction of aromatic nitro compounds to amines is achieved using metals such as iron, tin, or zinc in an acidic medium, or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com The generally accepted mechanism for the reduction of a nitro group to an amine involves a series of intermediates.
Table 2: General Pathway for the Reduction of a Nitro Group
| Intermediate | Formula |
| Nitroso | -NO |
| Hydroxylamine (B1172632) | -NHOH |
| Amine | -NH₂ |
The reduction can proceed stepwise, and under certain conditions, it is possible to isolate intermediates like the corresponding nitroso or hydroxylamine derivatives. For instance, the use of zinc dust and ammonium (B1175870) chloride can lead to the formation of the hydroxylamine. wikipedia.org
The transformation of the two nitro groups in Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can occur sequentially or simultaneously, depending on the reaction's stoichiometry and conditions. Selective reduction of one nitro group over the other can be challenging but may be achievable under carefully controlled conditions.
Kinetic Studies and Rate-Determining Steps
For the bromomethyl substitution in this compound, the rate-determining step in an SN2 mechanism would be the bimolecular collision between the nucleophile and the substrate. The rate law for such a reaction would be:
Rate = k[this compound][Nucleophile]
The magnitude of the rate constant, k, would be influenced by factors such as temperature and the activation energy of the reaction.
Role of Solvation and Catalysis in Reaction Mechanisms
Solvation plays a crucial role in the mechanisms of reactions involving this compound. In SN2 reactions of the bromomethyl group, polar aprotic solvents are generally preferred as they can solvate the cation but not the anion (nucleophile), thus increasing the nucleophile's reactivity.
The study of related compounds using Grunwald-Winstein correlations has shown that dispersions in these correlations can be caused by conjugation between the reaction center and the aromatic ring. researchgate.net This suggests that the solvent's ionizing power and nucleophilicity can significantly influence the transition state and, consequently, the reaction rate. researchgate.net
Catalysis is particularly relevant in the reduction of the nitro groups. As mentioned earlier, metal catalysts like palladium, platinum, and nickel are essential for catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com In the case of esterification to form a dinitrobenzoate derivative, an acid catalyst such as sulfuric acid is often employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the attack by the alcohol. hansshodhsudha.com
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the different types of protons. The aromatic protons would appear in the downfield region, typically between 8.0 and 9.5 ppm, due to the strong deshielding effect of the two nitro groups and the ester functionality. The protons of the bromomethyl group (-CH₂Br) would likely resonate around 4.5-5.0 ppm, while the methyl protons of the ester group (-OCH₃) would appear further upfield, around 4.0 ppm. The splitting patterns of the aromatic protons would reveal their coupling with each other, providing insight into their relative positions on the benzene (B151609) ring.
¹³C NMR spectroscopy would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester would be found at the most downfield position, typically in the 160-170 ppm range. The aromatic carbons would appear between 120 and 150 ppm, with those directly attached to the electron-withdrawing nitro groups being the most deshielded. The carbon of the bromomethyl group would be expected around 30-35 ppm, and the methyl ester carbon around 53-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous structures and may differ from experimental results.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic-H4 | ~9.1 (d) | - |
| Aromatic-H6 | ~9.0 (d) | - |
| -CH₂Br | ~4.8 (s) | ~32 |
| -OCH₃ | ~4.1 (s) | ~54 |
| C=O | - | ~162 |
| C-1 (ester) | - | ~132 |
| C-2 (CH₂Br) | - | ~140 |
| C-3 (NO₂) | - | ~148 |
| C-4 | - | ~125 |
| C-5 (NO₂) | - | ~148 |
| C-6 | - | ~130 |
Advanced Mass Spectrometry (MS/MS, HRMS) for Complex Mixture Analysis and Fragmentation Pathway Studies
Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₇BrN₂O₆. synquestlabs.comtoocle.comchemshuttle.com
Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways. Upon ionization, the molecular ion would likely undergo characteristic fragmentation patterns. Common fragmentation would involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or a nitro group (-NO₂). For instance, a prominent peak might be observed corresponding to the loss of Br (M-79/81), followed by the loss of the methoxy radical (M-Br-31). The fragmentation of the nitro groups is also a common pathway for such compounds. synquestlabs.com
Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: The m/z values are based on the most common isotopes.)
| Fragment Ion | Plausible Structure | Predicted m/z |
| [M]⁺ | C₉H₇BrN₂O₆⁺ | 318/320 |
| [M-Br]⁺ | C₉H₇N₂O₆⁺ | 239 |
| [M-OCH₃]⁺ | C₈H₄BrN₂O₅⁺ | 287/289 |
| [M-NO₂]⁺ | C₉H₇BrNO₄⁺ | 272/274 |
| [M-Br-CO₂CH₃]⁺ | C₇H₄N₂O₄⁺ | 180 |
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry.
Of particular interest would be the study of intermolecular interactions, which govern the packing of the molecules in the crystal lattice. Due to the presence of nitro groups and the ester functionality, one would anticipate the formation of various weak interactions, such as C-H···O hydrogen bonds. These interactions could involve the aromatic C-H or methyl C-H groups as donors and the oxygen atoms of the nitro or carbonyl groups as acceptors. The analysis would also reveal any potential π-π stacking interactions between the aromatic rings of adjacent molecules. The orientation of the bromomethyl and ester groups relative to the plane of the benzene ring would also be determined.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This is an example of typical data obtained from an X-ray diffraction study.)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~9.0 |
| c (Å) | ~18.0 |
| β (°) | ~95 |
| Volume (ų) | ~1130 |
| Z | 4 |
| C-H···O interactions | Present |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within the molecule.
The FT-IR spectrum would show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro groups (N-O) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=O stretching of the ester group would appear as a strong band around 1730 cm⁻¹. The C-O stretching of the ester would likely be observed in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region, around 600-700 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and bromomethyl groups would be just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro groups is also typically Raman active. Studying shifts in the vibrational frequencies, particularly of the C=O and N-O stretches, upon changes in solvent or temperature can provide insights into intermolecular hydrogen bonding.
Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~3000-2850 |
| C=O (ester) | Stretching | ~1730 |
| C-NO₂ | Asymmetric Stretching | ~1530 |
| C-NO₂ | Symmetric Stretching | ~1350 |
| C-O (ester) | Stretching | ~1300-1200 |
| C-Br | Stretching | ~700-600 |
Electronic Spectroscopy (UV-Vis) for Aromatic System Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the presence of the dinitro-substituted benzene ring is expected to give rise to characteristic absorption bands in the UV region.
The primary electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the nitro groups, which are strong chromophores, would significantly influence the absorption maxima (λ_max). One would expect to observe strong absorption bands, likely in the range of 210-280 nm. The n → π* transitions, which are typically weaker, might also be observed at longer wavelengths. The exact position and intensity of these bands would be sensitive to the solvent polarity.
Table 5: Anticipated UV-Vis Absorption Data for this compound (Note: These are estimated values and can vary with the solvent used.)
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~220 | Ethanol |
| π → π | ~260 | Ethanol |
| n → π* | ~310 | Ethanol |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
DFT calculations would begin by optimizing the geometry of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate to find the lowest energy structure. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results would yield precise values for bond lengths, bond angles, and dihedral (torsion) angles.
While direct DFT data for the title compound is unavailable, experimental X-ray crystallography data for the closely related compound Methyl 2-methyl-3,5-dinitrobenzoate provides a strong indication of the expected structural features. nih.govnih.govresearchgate.net In this analogue, the primary difference is a methyl group in place of the bromomethyl group. The study revealed significant twisting of the functional groups relative to the benzene (B151609) ring due to steric hindrance. nih.govnih.gov The methyl ester group was found to be oriented at a dihedral angle of 24.27° with respect to the benzene ring. nih.govnih.govresearchgate.net The two nitro groups were also twisted, with dihedral angles of 4.2° and 60.21° relative to the ring. nih.govnih.govresearchgate.net It is expected that DFT calculations on this compound would predict similar, though not identical, non-planar arrangements due to the steric demands of the larger bromomethyl group.
Table 1: Illustrative Geometrical Parameters from a Related Compound (Data obtained from X-ray crystallography of Methyl 2-methyl-3,5-dinitrobenzoate) nih.govnih.govresearchgate.net
| Parameter | Group | Value (°) |
|---|---|---|
| Dihedral Angle (vs. Benzene Ring) | Methyl Ester Group | 24.27 |
| Dihedral Angle (vs. Benzene Ring) | Nitro Group 1 (at C3) | 60.21 |
| Dihedral Angle (vs. Benzene Ring) | Nitro Group 2 (at C5) | 4.22 |
Electronic structure analysis via DFT would provide insights into the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges. These calculations would highlight the electron-withdrawing effects of the two nitro groups and the ester group, and the electrophilic nature of the carbon atom in the bromomethyl group.
Conformational Analysis and Energy Minima Determination
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would be around the C(ring)-C(ester), C(ester)-O, C(ring)-C(bromomethyl), and C-Br bonds.
A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting conformer using methods like DFT. This process maps out the potential energy surface of the molecule, identifying low-energy conformers (local minima) and the absolute lowest energy conformer (global minimum). Studies on other sterically hindered molecules have shown that even seemingly minor rotations can lead to significant energy differences. bohrium.comresearchgate.net The analysis would reveal the most likely shapes the molecule adopts and the energy barriers between them.
Simulation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods can simulate various types of spectra, which can be used to interpret experimental data or to predict the spectral properties of unknown compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensor for each nucleus in the DFT-optimized geometry. Comparing a simulated NMR spectrum with an experimental one is a powerful tool for structure verification.
IR Spectroscopy: Simulating an infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. Each peak in the simulated spectrum corresponds to a specific vibrational mode of the molecule, such as C=O stretching, N-O asymmetric stretching, or C-Br stretching. This allows for the assignment of experimental IR bands to specific molecular motions. The NIST WebBook contains an experimental gas-phase IR spectrum for the related Methyl 3,5-dinitrobenzoate (B1224709), which shows the characteristic strong absorptions for the carbonyl and nitro groups. nist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For a highly conjugated and substituted system like this, the simulation would predict the wavelengths of maximum absorption (λ_max) corresponding to π→π* and n→π* transitions, helping to understand the molecule's color and photochemical behavior.
Reaction Pathway Modeling and Transition State Characterization
The bromomethyl group is a reactive site, particularly for nucleophilic substitution reactions. Theoretical chemistry can model the entire pathway of such a reaction, providing a detailed, step-by-step understanding of the mechanism.
For example, modeling the reaction with a nucleophile (e.g., hydroxide) would involve:
Identifying Reactants and Products: Defining the initial state (this compound and the nucleophile) and the final state (the substituted product and the bromide ion).
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms search for this first-order saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule at the peak of the reaction barrier, where old bonds are partially broken and new bonds are partially formed.
Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.
Mapping the Reaction Coordinate: By calculating the Intrinsic Reaction Coordinate (IRC), the entire path from reactants to products via the transition state can be mapped, confirming that the located TS correctly connects the desired species.
Studies on similar S_N2 reactions involving bromomethyl groups on other ring systems have successfully used DFT to calculate activation barriers and characterize transition states, elucidating the reaction's feasibility and mechanism.
Molecular Dynamics Simulations for Intermolecular Interactions and Packing Effects
While quantum mechanics is ideal for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD uses classical mechanics and a "force field" (a set of parameters describing inter- and intramolecular forces) to simulate the motion of atoms.
For this compound, MD simulations would be invaluable for understanding its condensed-phase properties:
Intermolecular Interactions: Simulations can quantify the strength and nature of non-covalent interactions that govern how molecules associate with each other. In this case, interactions such as π-π stacking between benzene rings, dipole-dipole forces from the nitro and ester groups, and weaker C-H···O hydrogen bonds would be analyzed. researchgate.net The presence of bromine also allows for the possibility of Br···O or Br···Br halogen bonding. bohrium.com
Crystal Packing: MD simulations can predict how molecules arrange themselves in a crystal lattice. By simulating the crystallization process from a melt or solution, it is possible to predict the crystal structure and lattice parameters. This complements experimental techniques like X-ray diffraction. Crystallographic studies of the analogue Methyl 2-methyl-3,5-dinitrobenzoate show that molecules are linked by C-H···O interactions, forming zigzag chains in the crystal. nih.govnih.gov MD simulations could explore how replacing the methyl with a bromomethyl group would alter these packing motifs.
MD simulations on related dinitrobenzoyl compounds have been used to analyze their stability and interactions within biological systems, demonstrating the power of this technique to bridge molecular properties with macroscopic behavior. researchgate.net
Applications in Organic Synthesis and Advanced Materials
Utilization as a Versatile Building Block for Diverse Chemical Scaffolds
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is recognized as a key building block for custom and complex chemical syntheses. matrixscientific.comsynquestlabs.com Its utility stems from the presence of multiple reactive sites. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the dinitrobenzoyl moiety onto a wide array of substrates, including amines, alcohols, and thiols.
The two nitro groups significantly influence the reactivity of the aromatic ring and the benzylic position. They render the aromatic protons acidic and activate the ring towards nucleophilic aromatic substitution. Furthermore, the electron-withdrawing nature of the nitro groups enhances the electrophilicity of the benzylic carbon, making the bromomethyl group highly susceptible to displacement.
A key precursor to this compound, Methyl 2-methyl-3,5-dinitrobenzoate, has been established as a critical intermediate in the synthesis of isocoumarins, a class of oxygen-containing heterocycles. nih.govnih.gov The synthesis involves the transformation of the methyl group, highlighting the inherent utility of the 2-methyl-3,5-dinitrobenzoate core structure in building complex heterocyclic systems. The subsequent bromination to this compound further amplifies its synthetic potential by providing a more reactive handle for constructing diverse molecular scaffolds.
Precursor for Nitrogen-Containing Heterocycles (e.g., isoindolones)
A significant application of compounds structurally related to this compound is in the synthesis of nitrogen-containing heterocycles, particularly isoindolones. The mono-nitro analog, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a well-documented precursor for the synthesis of 4-nitroisoindolones. nih.govgoogle.com This reaction is a cornerstone in the synthesis of the pharmaceutical intermediate Lenalidomide. google.com
The general synthetic strategy involves the reaction of Methyl 2-(bromomethyl)-3-nitrobenzoate with a primary amine. The amine first displaces the bromide via nucleophilic substitution. Subsequent intramolecular cyclization, typically promoted by a base, involves the amine attacking the ester carbonyl group to form the five-membered lactam ring of the isoindolone system.
While direct literature specifically detailing the use of the dinitro analog for isoindolone synthesis is less common, the established reactivity of the mono-nitro compound provides a strong precedent. The presence of a second nitro group in this compound is expected to further enhance the reactivity of the benzylic bromide and influence the electronic properties of the resulting isoindolone. This makes it a highly promising, albeit more reactive, substrate for similar cyclization reactions to produce dinitro-substituted isoindolones.
Table 1: Synthesis of Isoindolone Precursor using a Related Compound
| Reactant 1 | Reactant 2 | Product | Application of Product |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione (B110489) hydrochloride | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Intermediate for Lenalidomide |
This table is based on the synthesis using the mono-nitro analog as a well-established example of this type of transformation. google.comorganic-chemistry.org
Role in the Synthesis of Biologically Active Molecules (e.g., pharmaceutical intermediates, excluding direct drug data)
The 3,5-dinitrobenzoate (B1224709) moiety is a structural feature found in various compounds explored for their biological activity. For instance, a series of aryl 3,5-dinitrobenzoates and N-aryl 3,5-dinitrobenzamides were designed and synthesized as potent inhibitors of human 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. This demonstrates the potential of the 3,5-dinitrobenzoate scaffold in the development of new therapeutic agents.
The most prominent example of a related compound's role in pharmaceutical synthesis is the use of Methyl 2-(bromomethyl)-3-nitrobenzoate as a key intermediate for the immunomodulatory drug Lenalidomide. google.com The synthesis involves the coupling of the bromomethyl compound with 3-aminopiperidine-2,6-dione to form the nitro-isoindolone intermediate, which is then reduced to the final amino-isoindolone structure of the active molecule.
The high reactivity of this compound makes it a valuable tool for creating libraries of complex molecules for biological screening. Its ability to readily react with various nucleophiles allows for the efficient generation of diverse structures that can be evaluated for potential biological activity. For example, related bromo-nitroaromatic compounds are used to synthesize isoxazolines, which are known to possess a range of biological activities, including antifungal properties. researchgate.net
Development of Novel Reagents, Ligands, and Organocatalysts
While specific applications of this compound as a reagent, ligand, or organocatalyst are still emerging, its structural features suggest significant potential in these areas. The highly electron-deficient aromatic ring, due to the two nitro groups, is a key feature in certain types of organocatalysis. For example, scaffolds capable of forming strong hydrogen bonds, such as thioureas, are often used to activate electrophiles. The dinitrobenzoate unit could serve as a powerful hydrogen bond acceptor or be incorporated into more complex catalyst structures. msu.edunih.gov
The bromomethyl group provides a convenient anchor for immobilizing the dinitrobenzoate unit onto a polymer support or a larger molecular framework. This could be used to create heterogeneous catalysts or novel ligands for metal-based catalysis. The coordination of metal ions by the carboxylate and nitro groups of related dinitrobenzoate compounds has been demonstrated in the formation of coordination polymers. researchgate.net This indicates the potential of this compound derivatives to act as ligands for various metals, leading to new materials with interesting catalytic or electronic properties.
Application in the Construction of Functional Materials (e.g., chromophores, polymers)
Nitroaromatic compounds are classic examples of chromophores, substances that absorb light in the ultraviolet-visible spectrum. nih.gov Their color arises from electronic transitions, specifically n→π* and π→π* transitions, which are facilitated by the presence of the nitro group's π-system and non-bonding electrons. This compound, with its two nitro groups conjugated to a benzene (B151609) ring, is inherently a chromophoric molecule. researchgate.net
The true utility in materials science lies in the ability to incorporate this chromophore into larger systems, such as polymers. The reactive bromomethyl handle of this compound is ideal for this purpose. It can be used as an initiator for certain types of polymerization or, more commonly, to functionalize existing polymers through grafting reactions. This allows for the covalent attachment of the dinitrobenzoate chromophore, which can impart specific optical or electronic properties to the material.
Furthermore, derivatives of the closely related Methyl 2-methyl-3,5-dinitrobenzoate have been used to create coordination polymers. researchgate.net In these materials, the carboxylate and nitro groups of the dinitrobenzoate ligand coordinate to metal ions (such as Na+, K+, or Ag+), creating extended one-, two-, or three-dimensional networks. researchgate.net These materials can exhibit interesting properties, such as specific thermal stabilities or luminescence. The ability to form such ordered, functional materials underscores the value of the dinitrobenzoate scaffold in materials science.
Table 2: Potential Applications in Functional Materials
| Application Area | Relevant Structural Features | Example of Principle |
| Chromophore Synthesis | Two nitro groups, aromatic ring | Incorporation into larger molecules to create dyes or pigments. researchgate.net |
| Polymer Functionalization | Reactive bromomethyl group | Grafting onto polymer backbones to modify optical or electronic properties. |
| Coordination Polymers | Carboxylate and nitro groups as binding sites | Formation of extended networks with metal ions, leading to novel materials. researchgate.net |
Future Research Directions and Remaining Challenges
Development of Chemo-, Regio-, and Stereoselective Synthetic Pathways
A primary challenge in synthesizing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate lies in achieving precise control over the substitution pattern on the aromatic ring. The molecule features a methyl ester, a bromomethyl group, and two nitro groups, demanding high levels of chemo- and regioselectivity.
The order of substituent introduction is critical. Traditional electrophilic aromatic substitution (EAS) reactions are governed by the directing effects of the groups already present on the ring. libretexts.org For instance, the nitro groups are strongly deactivating and meta-directing, whereas the alkyl and ester groups exhibit different directing properties. libretexts.orgyoutube.com Synthesizing the desired 1,2,3,5-tetrasubstituted pattern is non-trivial and often leads to isomeric mixtures that are difficult to separate. libretexts.org
Future research will likely focus on developing novel synthetic methodologies that offer superior control. Organocatalytic benzannulation, for example, represents a powerful strategy for constructing highly functionalized benzenes from acyclic precursors under mild conditions with exceptional selectivity. nih.govrsc.org These methods could provide a more direct and efficient route to the dinitrobenzoate core, circumventing the challenges of sequential EAS reactions.
Table 1: Challenges and Future Approaches for Selective Synthesis
| Synthetic Challenge | Traditional Method Issues | Future Research Direction |
| Regiocontrol | Formation of undesired isomers during nitration and bromination; difficult purification. libretexts.org | Organocatalytic benzannulation to build the ring with pre-defined substitution. nih.govrsc.org |
| Chemocontrol | Potential for over-nitration or side-reactions on the methyl/ester groups. | Development of catalysts with high functional group tolerance. nih.gov |
| Stereocontrol | Not applicable for the target molecule itself, but crucial for derivatives. | Asymmetric catalysis for producing chiral analogues. thieme-connect.comthieme-connect.com |
Exploration of New Reactivity Modes and Catalytic Systems
The established methods for nitration and benzylic bromination often rely on harsh and hazardous reagents, such as mixed nitric and sulfuric acids for nitration and N-bromosuccinimide (NBS) with radical initiators for bromination. nih.gov These reactions can lack selectivity and produce significant waste.
The exploration of new catalytic systems is a promising frontier. For the benzylic bromination step, visible-light photoredox catalysis has emerged as a mild and efficient alternative to traditional radical reactions. carthage.edunih.gov This technique can generate bromine radicals under gentle conditions, often using sunlight as an energy source, which minimizes the use of toxic reagents and improves safety. carthage.edunih.gov
For the aromatic core functionalization, advancements in catalysis offer numerous possibilities. Biocatalysis, using enzymes like P450s or decarboxylases, is gaining traction for its ability to perform highly selective C-H functionalization on aromatic rings under environmentally benign conditions. nih.govnih.govacs.org Furthermore, organocatalysis, employing species like N-heterocyclic carbenes (NHCs), can enable unique reaction pathways for arene formation that are inaccessible with traditional methods. thieme-connect.comthieme-connect.comresearchgate.net
Table 2: Comparison of Catalytic Systems for Key Synthetic Steps
| Reaction Step | Conventional Reagents | Modern Catalytic Alternatives | Advantages of Modern Systems |
| Nitration | HNO₃/H₂SO₄ nih.gov | Solid acid catalysts (e.g., zeolites), enzyme-mediated nitration. researchgate.net | Higher regioselectivity, reduced acid waste, milder conditions. |
| Benzylic Bromination | NBS, AIBN/light nih.gov | Visible-light photoredox catalysis. carthage.edunih.gov | Mild conditions, high selectivity, improved safety profile. |
| Arene Synthesis | Stepwise EAS rsc.org | Organocatalytic benzannulation. nih.govrsc.org | High chemo- and regioselectivity, mild conditions. |
Sustainable Synthesis and Minimization of Byproducts
The principles of green chemistry are increasingly critical in modern chemical synthesis. nih.gov The production of this compound via traditional routes is associated with a significant environmental footprint, primarily due to the use of strong acids, halogenated reagents, and organic solvents. nih.govresearcher.life
Future research must prioritize the development of more sustainable protocols. This includes the use of solid-supported reagents, which can simplify purification and often be recycled. researchgate.netrsc.org For instance, using supported nitrite (B80452) reagents for nitration can minimize the formation of hazardous byproducts. rsc.org Microwave-assisted synthesis is another green approach that can accelerate reaction times, reduce energy consumption, and improve yields. researchgate.net The adoption of greener solvents, such as cyclopentyl methyl ether (CPME) or even water, is also a key area of investigation to reduce reliance on volatile organic compounds. researcher.lifersc.org
A central goal is to improve atom economy and reduce the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. rsc.org This requires designing synthetic routes that are not only efficient in terms of yield but also in their use of materials.
Integration with Flow Chemistry and Automated Synthesis Platforms
Reactions involving highly exothermic processes or hazardous reagents, such as nitration, are particularly well-suited for continuous flow chemistry. ewadirect.comseqens.com Flow reactors offer superior heat and mass transfer compared to batch reactors, which allows for precise temperature control and minimizes the risk of thermal runaway. ewadirect.comvapourtec.comacs.org This enhanced safety profile makes flow chemistry an attractive technology for the industrial production of nitroaromatic compounds. seqens.comvapourtec.com The nitration of various aromatic substrates has been successfully demonstrated in flow, often resulting in higher yields, better selectivity, and significantly shorter reaction times compared to batch processing. vapourtec.combeilstein-journals.orgacs.org
The multi-step synthesis of this compound could be streamlined by integrating sequential reactions into a single, continuous process. d-nb.infonih.gov This "telescopic synthesis" avoids the isolation and purification of intermediates, saving time, reducing solvent waste, and minimizing manual handling of potentially hazardous materials. nih.gov
Furthermore, the entire synthetic workflow can be managed by automated synthesis platforms. sigmaaldrich.commetoree.comwikipedia.org These robotic systems can handle reagent dispensing, reaction monitoring, and even work-up and purification, leading to increased reproducibility and higher throughput. sigmaaldrich.comwikipedia.org
Advanced Predictive Modeling for Reaction Design
The synthesis of a polysubstituted aromatic compound is a complex challenge where predicting the outcome of reactions, particularly the regioselectivity of electrophilic substitutions, can be difficult. youtube.com Trial-and-error experimentation is time-consuming and wasteful.
Advanced computational tools, particularly machine learning and artificial intelligence, are poised to revolutionize reaction design. acs.orgnih.gov Machine learning models can be trained on large datasets of chemical reactions to predict the most likely site of reaction on a complex molecule with high accuracy. acs.orgnih.gov For a molecule like this compound, such models could predict the regiochemical outcome of nitration or other substitutions, guiding the design of the most efficient synthetic route. acs.org These predictive tools can analyze quantum mechanics descriptors to identify the most reactive sites on a molecule, enabling chemists to avoid unpromising pathways and focus on those with the highest probability of success. nih.govrsc.org This data-driven approach accelerates the discovery and optimization of synthetic routes, making the process more efficient and resource-friendly.
Q & A
Q. What are the typical synthetic routes for preparing methyl 2-(bromomethyl)-3,5-dinitrobenzoate, and what reaction conditions are critical for optimal yield?
The synthesis involves sequential nitration, bromination, and esterification. A common approach is to start with a benzoic acid derivative, introduce nitro groups at the 3- and 5-positions via nitration (using HNO₃/H₂SO₄), followed by bromination at the 2-position using Br₂ in acetic acid under controlled temperatures (273–278 K) to avoid over-bromination . Esterification with methanol under acidic conditions (e.g., H₂SO₄) completes the synthesis. Key parameters include temperature control during bromination and stoichiometric precision to minimize by-products like di-brominated derivatives .
Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how do they influence purification strategies?
The compound likely has a melting point >100°C, similar to methyl 3,5-dinitrobenzoate (107–109°C) . It is sparingly soluble in polar solvents (e.g., water) but soluble in DMSO or DMF. Recrystallization from methanol or ethanol is effective for purification, leveraging its low solubility in cold solvents. Chromatography (silica gel, ethyl acetate/hexane) can resolve brominated by-products .
Q. What safety precautions are essential when handling this compound in the laboratory?
The bromomethyl group is a potential alkylating agent, requiring gloves, eye protection, and a fume hood. Spills should be neutralized with sodium thiosulfate to reduce bromine release. Storage in amber vials at 4°C prevents decomposition. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention .
Q. How can researchers confirm the identity of this compound using spectroscopic methods?
1H NMR : A singlet for the methyl ester (~3.9 ppm), a singlet for the bromomethyl group (~4.5 ppm), and aromatic protons as a singlet (~8.5 ppm). 13C NMR : Peaks for ester carbonyl (~165 ppm), bromomethyl carbon (~30 ppm), and aromatic carbons. IR : Strong nitro (1520, 1350 cm⁻¹) and ester (1720 cm⁻¹) stretches. MS: Molecular ion peak at m/z 319 (C₉H₇BrN₂O₆⁺) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction can determine bond lengths/angles and confirm substituent positions. SHELXL (via the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling heavy atoms (Br) and nitro groups. Weak C–H⋯O interactions stabilize the crystal lattice, which can be visualized using Mercury software .
Q. What strategies mitigate regioselectivity challenges during the bromination of 3,5-dinitrobenzoate precursors?
Bromination at the 2-position is favored due to nitro groups’ meta-directing effects. However, competing para-bromination can occur if steric hindrance is insufficient. Using a bulky solvent (e.g., acetic acid) and low temperatures (273–278 K) suppresses para-substitution. Monitoring via TLC or in-situ IR (C-Br stretch at 550 cm⁻¹) ensures reaction progress .
Q. How do computational methods (e.g., DFT) predict hydrogen-bonding patterns in this compound crystals?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize molecular geometry and predict intermolecular interactions. Graph-set analysis (R₂²(8) motifs) identifies C–H⋯O bonds between nitro oxygen and aromatic/ester hydrogens, consistent with experimental observations. Such models guide co-crystal design for enhanced stability .
Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles for this compound?
Contradictions often arise from varying bromination conditions (e.g., excess Br₂) or purification methods. Systematic DOE (Design of Experiments) can optimize parameters (temperature, stoichiometry). LC-MS or GC-MS identifies by-products (e.g., di-brominated derivatives), while kinetic studies (e.g., time-resolved NMR) clarify reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
